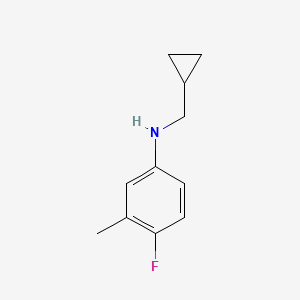

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline

描述

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline is a substituted aniline derivative characterized by a cyclopropylmethyl group attached to the amine nitrogen and a fluoro-methyl-substituted aromatic ring. The cyclopropyl group introduces steric and electronic effects, while the 4-fluoro-3-methyl arrangement on the benzene ring modulates electronic density and molecular interactions.

属性

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-6-10(4-5-11(8)12)13-7-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URERGHVGMZLTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NCC2CC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of N-(cyclopropylmethyl)-4-fluoro-3-methylaniline are yet to be definitively identified due to the novelty and complexity of the compound. Based on its structural similarity to other known compounds, it may interact with various protein targets within the cell.

Mode of Action

This compound likely interacts with its targets through a combination of covalent and non-covalent interactions. The specific nature of these interactions and the resulting changes in target function are currently under investigation.

Biochemical Pathways

Given its structural features, it may influence pathways related to signal transduction and cellular metabolism.

Pharmacokinetics

The presence of the cyclopropylmethyl group may confer stability and influence its bioavailability.

生物活性

N-(Cyclopropylmethyl)-4-fluoro-3-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a 4-fluoro-3-methylaniline structure. The presence of the fluorine atom and the cyclopropyl moiety contributes to its unique chemical properties, influencing its biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It is hypothesized that the compound may modulate the activity of these targets, leading to various biological effects. The precise pathways and interactions remain an area of active research.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Anticancer Potential

The compound has also been explored for its anticancer properties. It has been investigated as a potential lead compound in drug discovery programs aimed at targeting specific cancer pathways. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-(cyclobutylmethyl)-4-fluoro-3-methylaniline | Antimicrobial, anticancer | Similar structure with differing cycloalkyl groups |

| N-(cyclobutylmethyl)-4-chloro-3-methylaniline | Anticancer | Chlorine substitution affects reactivity |

| N-cyclopropylmethyl-4-fluoro-2-methylaniline | Antimicrobial | Different substitution pattern on the aromatic ring |

Case Studies

- Antimicrobial Activity Study : A study conducted on various derivatives of anilines, including this compound, demonstrated significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity .

- Cancer Cell Line Testing : In a series of experiments involving human cancer cell lines (e.g., breast and lung cancer), this compound showed promising results in inhibiting cell growth and inducing apoptosis. The results indicated a dose-dependent response, suggesting potential for therapeutic use .

科学研究应用

Chemistry

N-(cyclopropylmethyl)-4-fluoro-3-methylaniline serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Suzuki-Miyaura Coupling : This compound can be utilized in cross-coupling reactions to form biaryl compounds, which are significant in the pharmaceutical industry.

- Oxidation and Reduction Reactions : It can undergo oxidation to form N-oxides or reduction to yield amines, making it versatile for synthesizing derivatives with varied functionalities.

Biology and Medicine

The compound has been investigated for its potential biological activities , including:

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) at concentrations between 10 µM and 50 µM.

- Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in models related to neurodegenerative diseases like Alzheimer's. The compound may modulate pathways associated with neuroinflammation and oxidative stress.

- Antimicrobial Properties : Studies have shown that this compound exhibits activity against various bacterial strains, indicating its potential use in treating infections.

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing, including the development of advanced materials with unique electronic or optical properties.

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. At concentrations of 10 µM to 50 µM, significant apoptosis was observed, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective effects of this compound utilized animal models of Alzheimer's disease. The findings indicated that administration of this compound resulted in reduced markers of neuroinflammation and oxidative stress, supporting its potential therapeutic application in neurodegenerative conditions.

相似化合物的比较

Structural and Functional Group Variations

a) Profluralin (N-(cyclopropylmethyl)-2,6-dinitro-N-propyl-4-trifluoromethylaniline)

- Structural Differences : Profluralin shares the N-(cyclopropylmethyl) group but features nitro (2,6-dinitro) and trifluoromethyl (4-CF₃) substituents on the aromatic ring, compared to the fluoro and methyl groups in the target compound.

- Functional Impact : The electron-withdrawing nitro and CF₃ groups in Profluralin enhance its reactivity as a herbicide, whereas the electron-donating methyl and moderately withdrawing fluoro groups in N-(cyclopropylmethyl)-4-fluoro-3-methylaniline may reduce its environmental persistence .

b) N-(1-cyclopropylethyl)-3-fluoro-4-methylaniline (CAS 1019571-33-5)

- Structural Differences : The cyclopropyl group is attached to an ethyl chain instead of a methyl group, and the fluoro and methyl substituents are in the 3- and 4-positions, respectively (vs. 4-fluoro-3-methyl in the target compound).

- Positional isomerism may alter binding affinity in biological systems .

c) N-[(3-methoxyphenyl)methyl]-4-(trifluoromethyl)aniline

- Structural Differences : A methoxyphenylmethyl group replaces the cyclopropylmethyl, and the aromatic ring has a trifluoromethyl group instead of fluoro-methyl.

- Functional Impact : The trifluoromethyl group is strongly electron-withdrawing, increasing acidity of the aniline NH compared to the target compound’s methyl-fluoro system. This could influence reactivity in coupling reactions .

Physicochemical Properties

准备方法

Starting Material and Selective Substitution

The process begins with a nitrobenzene derivative bearing fluorine and methyl substituents, such as 2-fluoro-3-methyl-nitrobenzene. The selective substitution targets the fluorine atom at the 4-position (para to the amino group to be formed) using cyclopropylamine.

- The reaction is performed under controlled temperature conditions to favor substitution at the 4-fluoro position over other halogens or substituents.

- Typical reaction conditions involve heating the nitrobenzene derivative with cyclopropylamine in an appropriate solvent, often under reflux or elevated temperature (around 70 °C) for 40 minutes.

- After reaction completion, the mixture is cooled, and methanol is slowly added to control temperature and facilitate product precipitation.

Workup and Extraction

- The reaction mixture is cooled to 0-5 °C and treated with saturated aqueous sodium bicarbonate and sodium hydroxide solutions.

- The product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.

- Evaporation under reduced pressure yields a crude product, which is purified by washing with n-hexane to afford a light-colored crystalline N-cyclopropyl-4-fluoro-3-methylaniline intermediate.

Acetylation and Reduction

- The N-cyclopropyl nitroaniline is acetylated to protect the amine group, typically using acetic anhydride or acetyl chloride.

- The acetylated compound is then subjected to reduction, commonly using catalytic hydrogenation or chemical reducing agents, to convert the nitro group to an amine.

- This step yields the N-cyclopropyl-4-fluoro-3-methylacetanilide intermediate.

De-amination and Hydrolysis

- The acetyl group is removed via acidic hydrolysis, often under reflux conditions for 30 minutes to 2 hours at 40-50 °C.

- The hydrolysis liberates the free amine, yielding the target compound N-(cyclopropylmethyl)-4-fluoro-3-methylaniline.

- The final product can be isolated as a free base or converted into acid salts for further applications.

Reaction Conditions and Yields

| Step | Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective substitution | Cyclopropylamine, nitrobenzene derivative | 70 | 40 minutes | ~70-77 | Controlled addition of methanol post-reaction |

| Extraction & purification | Saturated NaHCO3, NaOH, dichloromethane | 0-5 | - | - | Drying over anhydrous sodium sulfate |

| Acetylation | Acetic anhydride or acetyl chloride | Room temp | 1-2 hours | High | Protects amine for reduction |

| Reduction | Catalytic hydrogenation or chemical reducing agents | Room temp to reflux | Variable | High | Converts nitro to amine |

| Hydrolysis | Acidic hydrolysis (e.g., H2SO4) | 40-50 | 30-120 min | High | Removes acetyl group |

Research Findings and Analysis

- The selective substitution of fluorine by cyclopropylamine is favored due to the higher reactivity of the fluorine atom in the aromatic ring compared to chlorine or methyl substituents.

- The reaction temperature and controlled addition of methanol are critical to avoid side reactions and degradation of the product.

- The purification steps involving aqueous bicarbonate and organic solvent extraction effectively remove impurities and unreacted starting materials.

- Acetylation protects the amine during reduction, preventing over-reduction or side reactions.

- The overall synthetic route provides good yields (~70-77%) and high purity suitable for pharmaceutical applications.

Summary Table of Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H14FN |

| Molecular Weight | ~175.23 g/mol |

| Boiling Point | 129-131 °C (distillate) |

| Solubility | Very soluble in organic solvents |

| Purity | >95% (after purification) |

| Stability | Stable under normal conditions |

常见问题

Q. Factors Influencing Yield :

- Steric Effects : The cyclopropylmethyl group introduces steric bulk, potentially slowing reaction kinetics.

- Base Strength : Stronger bases (e.g., NaH) improve deprotonation efficiency but may degrade sensitive intermediates.

- Solvent Polarity : Higher polarity enhances solubility of ionic intermediates.

Basic: Which analytical techniques are critical for characterizing this compound and confirming its purity?

Methodological Answer:

- 1H-NMR Spectroscopy : Confirms structural integrity by identifying protons on the cyclopropylmethyl group (δ 0.5–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

- LCMS (Liquid Chromatography-Mass Spectrometry) : Validates molecular weight (e.g., observed mass: 179.23 g/mol) and detects impurities .

- TLC (Thin-Layer Chromatography) : Monitors reaction progress using silica gel plates and UV visualization .

Q. Comparative Reactivity :

- N-Methyl Analogs : Less steric hindrance allows faster substitution but lower regioselectivity.

- N-Benzyl Analogs : Greater steric bulk decreases reaction rates but improves stability of intermediates.

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Purity Assessment : Use LCMS and NMR to rule out impurities (e.g., unreacted starting materials) as contributors to variability .

Structural Analog Testing : Compare activity across derivatives (e.g., 3-(N-(cyclopropylmethyl)benzamido) analogs) to identify critical pharmacophores .

In Vitro vs. In Vivo Correlation : Validate cellular assays (e.g., enzyme inhibition) with animal models to account for metabolic differences .

Example : A derivative with a 5-methyl-1,2,4-oxadiazole moiety showed 100% insecticidal activity at 1 mg/L, highlighting the role of heterocyclic substituents .

Basic: What are the primary chemical reactions that this compound undergoes?

Methodological Answer:

- Oxidation : Using KMnO₄ or CrO₃ yields N-oxides or quinones, depending on reaction conditions .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aniline to a cyclohexylamine derivative .

- Nucleophilic Substitution : Fluorine on the aromatic ring can be replaced by amines or thiols under basic conditions (e.g., NaNH₂ in DMSO) .

Q. Reaction Conditions Table :

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O | 80°C, 4h | N-Oxide |

| Reduction | H₂, Pd/C | RT, 12h | Cyclohexylamine |

| Substitution | NaSH, DMSO | 100°C, 8h | 4-SH derivative |

Advanced: How can computational chemistry predict metabolic pathways of this compound?

Methodological Answer:

- Docking Studies : Use software like AutoDock to model interactions with cytochrome P450 enzymes, predicting sites of hydroxylation or demethylation .

- QSAR (Quantitative Structure-Activity Relationship) : Correlate electronic parameters (e.g., Hammett σ constants) with metabolic half-lives .

- MD Simulations (Molecular Dynamics) : Simulate liver microsomal environments to assess stability of intermediates .

Example : Meta-diamide derivatives with cyclopropyl groups showed enhanced metabolic stability due to reduced CYP3A4 affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。